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Abstract
This document provides a detailed laboratory procedure for the synthesis of atrazine (6-chloro-

N2-ethyl-N4-isopropyl-1,3,5-triazine-2,4-diamine), a widely used herbicide. The synthesis is

based on the sequential nucleophilic substitution of chlorine atoms on cyanuric chloride with

isopropylamine and ethylamine.[1][2][3][4] This protocol outlines the necessary reagents,

equipment, and step-by-step instructions for the reaction, workup, and purification of the final

product. Additionally, a summary of key quantitative data is presented in a tabular format for

easy reference.

Introduction
Atrazine is a triazine-class herbicide invented in 1958 that is extensively used for the control of

pre-emergence broadleaf weeds in crops such as corn, sorghum, and sugarcane.[1] Its

synthesis is a cornerstone of industrial organic chemistry and serves as a practical example of

nucleophilic aromatic substitution on a heterocyclic ring. The procedure described herein is a

well-established method that can be adapted for laboratory-scale synthesis, yielding atrazine

with high purity.[5] The reaction proceeds in two main stages: the initial reaction of cyanuric

chloride with the less reactive isopropylamine, followed by the reaction with ethylamine.[5][6] A

base, typically sodium hydroxide, is used throughout the process to neutralize the hydrochloric

acid generated during the substitution reactions.[3][5]
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Data Presentation
The following table summarizes the key quantitative parameters for the laboratory synthesis of

atrazine.
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Parameter Value Unit Notes

Reactants

Cyanuric Chloride 1.0 Molar Equivalent Starting material

Isopropylamine 1.0 - 1.05 Molar Equivalent Added in the first step

Ethylamine 1.0 - 1.05 Molar Equivalent
Added in the second

step

Sodium Hydroxide 2.0 - 2.1 Molar Equivalent
Used as a proton

scavenger

Solvents

Toluene or Xylene ~10
mL per g of Cyanuric

Chloride
Organic phase

Water ~5
mL per g of Cyanuric

Chloride
Aqueous phase

Reaction Conditions

Temperature (Step 1) 0 - 5 °C
Reaction with

isopropylamine

Reaction Time (Step

1)
1.5 - 2 hours

Temperature (Step 2) 30 - 45 °C
Reaction with

ethylamine

Reaction Time (Step

2)
1 - 1.5 hours

Yield and Purity

Typical Yield >95 %
Based on cyanuric

chloride

Purity >98 % After purification
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Experimental Protocols
Materials and Equipment

Cyanuric chloride

Isopropylamine

Ethylamine

Sodium hydroxide (30% aqueous solution)

Toluene or Xylene

Acetone

Hydrochloric acid (for neutralization, optional)

Distilled water

Three-necked round-bottom flask

Mechanical stirrer

Dropping funnels (2)

Thermometer

Ice bath

Heating mantle

Separatory funnel

Rotary evaporator

Büchner funnel and flask

Standard laboratory glassware
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Synthesis Procedure
Step 1: Reaction of Cyanuric Chloride with Isopropylamine

Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer,

and two dropping funnels.

In the flask, dissolve cyanuric chloride in toluene (or xylene).

Cool the mixture to 0-5 °C using an ice bath.

In one dropping funnel, place isopropylamine. In the second dropping funnel, place a 30%

aqueous solution of sodium hydroxide.

Slowly and concurrently add the isopropylamine and sodium hydroxide solutions to the

stirred cyanuric chloride solution. Maintain the temperature below 5 °C throughout the

addition.[6] The amine should be kept in slight excess during the addition.[5]

After the addition is complete, continue stirring the mixture at 0-5 °C for 1.5 to 2 hours to

ensure the completion of the first substitution.

Step 2: Reaction with Ethylamine

In a separate dropping funnel, place ethylamine.

Slowly add the ethylamine to the reaction mixture.

Concurrently, add another equivalent of 30% aqueous sodium hydroxide solution from the

second dropping funnel.

During this second addition, allow the reaction temperature to rise to and be maintained at

30-45 °C.[7] A heating mantle may be required.

After the addition is complete, continue to stir the mixture at this temperature for 1 to 1.5

hours.
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After the reaction is complete, transfer the mixture to a separatory funnel.

Separate the organic layer from the aqueous layer.

The aqueous layer can be optionally neutralized with hydrochloric acid.[3]

Wash the organic layer with distilled water to remove any remaining salts and impurities.

Dry the organic layer over anhydrous sodium sulfate.

Filter off the drying agent.

Remove the solvent (toluene or xylene) from the filtrate using a rotary evaporator.

The resulting crude product is a white solid.[4]

Recrystallize the crude atrazine from a suitable solvent, such as acetone or ethanol, to

obtain the pure product.

Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small

amount of cold solvent, and dry in a vacuum oven.
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Caption: Experimental workflow for the synthesis of atrazine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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